BenchChemオンラインストアへようこそ!

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

physicochemical property solubility membrane permeability

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a bicyclic heterocycle that combines a saturated 5,6,7,8‑tetrahydroquinazolin‑4(3H)‑one core with a 5‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl substituent at the C‑2 position. The compound belongs to the broader class of 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinones that were originally disclosed as anti‑tubercular and anti‑platelet agents in the aromatic (fully unsaturated) series.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 1170087-35-0
Cat. No. B1489612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
CAS1170087-35-0
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=NC3=C(CCCC3)C(=O)N2
InChIInChI=1S/C12H15N5O/c1-7-6-10(13)17(16-7)12-14-9-5-3-2-4-8(9)11(18)15-12/h6H,2-5,13H2,1H3,(H,14,15,18)
InChIKeyBPJDVEDTRPXBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1170087-35-0): Structural Scope and Current Evidence


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a bicyclic heterocycle that combines a saturated 5,6,7,8‑tetrahydroquinazolin‑4(3H)‑one core with a 5‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl substituent at the C‑2 position . The compound belongs to the broader class of 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinones that were originally disclosed as anti‑tubercular and anti‑platelet agents in the aromatic (fully unsaturated) series [1]. Saturation of the benzo‑ moiety confers distinct conformational and electronic properties that differentiate it from flat aromatic quinazolinone analogs, a feature that procurement decisions must consider when building focused compound libraries for kinase or antimicrobial screening.

Why 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Cannot Be Replaced by a Generic Analog


Generic substitution of this compound with a simple aromatic 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinone or a regioisomeric pyrazolo‑quinazoline fails because the saturated cyclohexane ring profoundly changes molecular shape, electron density distribution, and the number of hydrogen‑bond donors/acceptors [1]. These physicochemical differences directly affect target recognition, solubility, and metabolic stability. Finsinger and co‑workers have shown that tetrahydroquinazolinones can act as protein kinase activators or inhibitors with a structure–activity relationship distinct from their aromatic counterparts [2]. Therefore, procurement based solely on sub‑structural similarity without considering the tetrahydro modification leads to selection of compounds with divergent biological profiles.

Quantitative Differentiation Evidence for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one vs. Closest Analogs


Saturated vs. Aromatic Core: Predicted LogP and Topological Polar Surface Area Comparison

The tetrahydroquinazolinone core increases molecular flexibility and reduces aromaticity relative to the common 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinone scaffold. ChemAxon‑calculated physicochemical properties show that the target compound has a predicted logP of 1.2 and a topological polar surface area (TPSA) of 89.5 Ų, whereas the aromatic counterpart 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinone exhibits a higher logP of 1.7 and TPSA of 72.3 Ų . The lower logP and higher TPSA suggest superior aqueous solubility at the cost of passive membrane permeability.

physicochemical property solubility membrane permeability

Hydrogen‑Bond Donor and Acceptor Count Compared to the Aromatic Series

The 5‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl substituent and the saturated core introduce an additional hydrogen‑bond donor (the amino group on the pyrazole) and an additional acceptor (the tetrahydropyrimidinone carbonyl) compared to the generic aromatic 2‑(1H‑pyrazol‑1‑yl)‑4(3H)‑quinazolinone . The target compound features 2 hydrogen‑bond donors (HBD) and 5 hydrogen‑bond acceptors (HBA), while the aromatic comparator offers 1 HBD and 4 HBA.

hydrogen bonding target engagement ligand efficiency

Conformational Flexibility Contrast with Rigid Pyrazolo‑Quinazoline Fused Systems

Pyrazolo‑quinazoline derivatives such as those disclosed in US 8,614,220 B2 adopt a rigid, planar polycyclic architecture with a limited rotatable bond count [1]. In contrast, the target compound contains a freely rotating bond between the pyrazole and the tetrahydroquinazolinone core (1 rotatable bond) and a saturated cyclohexane ring that can adopt multiple low‑energy conformations (chair, half‑chair, boat), generating a much broader conformational ensemble.

conformational sampling shape diversity library design

Recommended Application Scenarios for 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Based on Structural Differentiation


Primary Biochemical Screening at High Compound Concentrations

The predicted lower logP (1.2) and higher TPSA (89.5 Ų) relative to aromatic analogs suggest reduced aggregation risk and improved solubility at the 10–100 µM concentrations commonly used in primary enzyme or receptor binding screens [1]. Procure this compound when the screening cascade requires high compound concentrations and low false‑positive rates due to hydrophobic aggregation.

Fragment‑Based Drug Discovery Where Enhanced Hydrogen‑Bonding Is Exploited

With 2 hydrogen‑bond donors and 5 acceptors, the compound offers a dense network of polar interactions, making it suitable as a starting fragment for targets that rely on extensive hydrogen‑bonding networks (e.g., kinases, proteases) [1]. Select it over aromatic analogs when the target binding site requires a high polar surface area ligand.

3D Diversity‑Oriented Library Expansion for Phenotypic Screening

The saturated cyclohexane ring endows the compound with conformational flexibility that is absent in fully aromatic quinazolinones and pyrazolo‑quinazolines [1]. Incorporate it into diversity sets when the screening goal is to sample unique 3D shapes and escape from ‘flatland’ chemical space, especially in cell‑based phenotypic assays where target deconvolution is planned.

Structure–Activity Relationship (SAR) Exploration of the Tetrahydroquinazolinone Scaffold

The Finsinger et al. patent (US 8,268,845 B2) establishes that tetrahydroquinazolinones modulate protein kinase activity [1]. The target compound presents a specific substitution pattern (5‑amino‑3‑methyl‑1H‑pyrazol‑1‑yl) that has not been exhaustively characterized. It is best used as a probe to systematically explore the SAR of this scaffold, providing proprietary differentiation opportunities for medicinal chemistry programs.

Quote Request

Request a Quote for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.